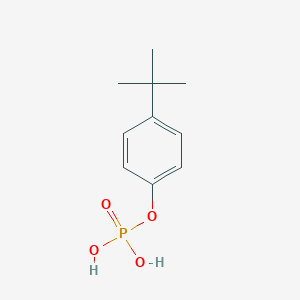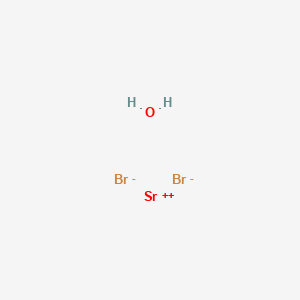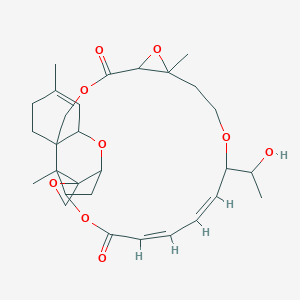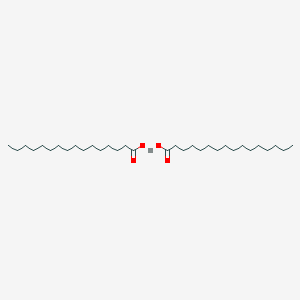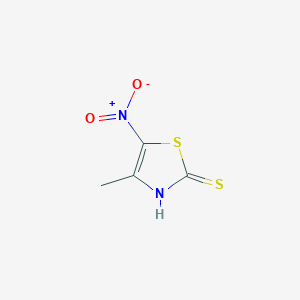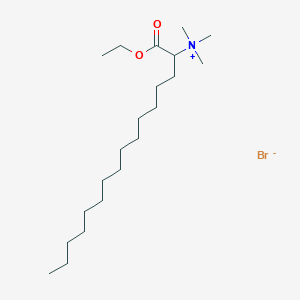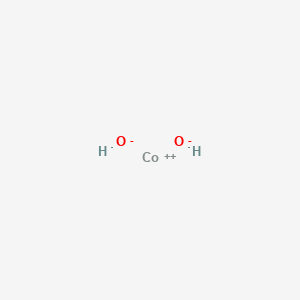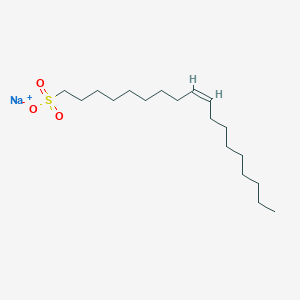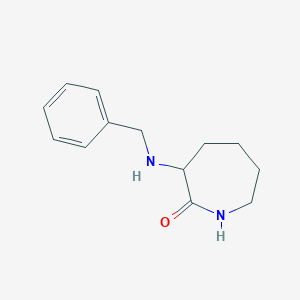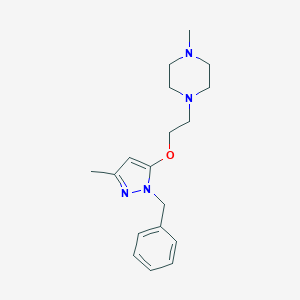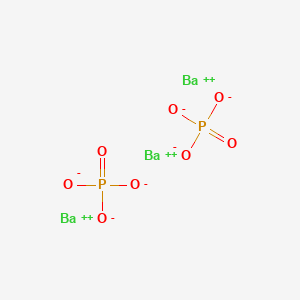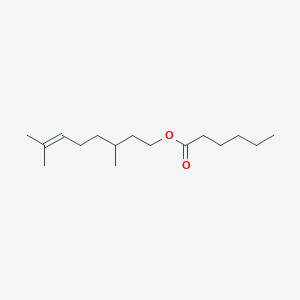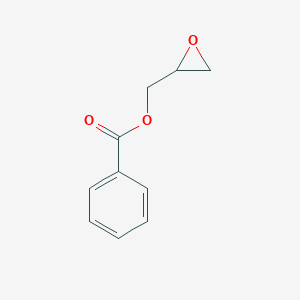
2,3-Epoxypropyl benzoate
Descripción general
Descripción
2,3-Epoxypropyl benzoate, also known as glycidyl benzoate, is a colorless to yellowish liquid that is widely used as a reactive diluent in the production of epoxy resins. It is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 2,3-Epoxypropyl benzoate involves the reaction of the epoxy group with various functional groups such as amino, carboxyl, and hydroxyl groups. The reaction leads to the formation of covalent bonds, which improve the mechanical properties and adhesion of epoxy resins. The epoxy group also undergoes ring-opening reactions, which lead to the formation of cross-linked networks that improve the thermal stability and chemical resistance of epoxy resins.
Efectos Bioquímicos Y Fisiológicos
2,3-Epoxypropyl benzoate has been shown to have low toxicity and is not considered a carcinogen. However, it can cause skin irritation and sensitization in some individuals. It is not known to have any significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Epoxypropyl benzoate has several advantages as a reactive diluent in the production of epoxy resins. It improves the mechanical properties, adhesion, and thermal stability of epoxy resins. It also has low toxicity and is not considered a carcinogen. However, its use in lab experiments is limited by its high reactivity and potential for skin irritation and sensitization.
Direcciones Futuras
There are several future directions for the research and development of 2,3-Epoxypropyl benzoate. One area of interest is the synthesis of novel epoxy resins with improved properties using 2,3-Epoxypropyl benzoate benzoate as a reactive diluent. Another area of interest is the development of new applications for 2,3-Epoxypropyl benzoate benzoate in fields such as biomedicine and electronics. Finally, the potential toxicity of 2,3-Epoxypropyl benzoate benzoate and its metabolites needs to be further investigated to ensure its safe use in various applications.
Conclusion
In conclusion, 2,3-Epoxypropyl benzoate is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its use as a reactive diluent in the production of epoxy resins has improved their mechanical properties, adhesion, and thermal stability. Further research is needed to explore its potential applications in other fields and to ensure its safe use in various applications.
Aplicaciones Científicas De Investigación
2,3-Epoxypropyl benzoate has been extensively studied for its potential applications in various fields such as coatings, adhesives, and composites. It is widely used as a reactive diluent in the production of epoxy resins, which are used as adhesives, coatings, and structural materials. The addition of 2,3-Epoxypropyl benzoate benzoate to epoxy resins improves their mechanical properties, adhesion, and thermal stability.
Propiedades
Número CAS |
13443-29-3 |
|---|---|
Nombre del producto |
2,3-Epoxypropyl benzoate |
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl benzoate |
InChI |
InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
XRQKARZTFMEBBY-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1C(O1)COC(=O)C2=CC=CC=C2 |
Otros números CAS |
13443-29-3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

